molecular formula C11H11NO3 B106356 6,7-Dimethoxyisoquinolin-1(2H)-one CAS No. 16101-63-6

6,7-Dimethoxyisoquinolin-1(2H)-one

Cat. No. B106356
CAS RN: 16101-63-6
M. Wt: 205.21 g/mol
InChI Key: RSCNYUAUZAUCBZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and for their diverse pharmacological activities. The dimethoxyisoquinoline derivatives, in particular, have been studied for their potential biological activities and synthetic applications.

Synthesis Analysis

The synthesis of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives has been explored through various synthetic routes. For instance, the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a C–H activation/alkenylation strategy, which provided an efficient route to the natural product in just three steps and 27.3% overall yield . Another study reported the synthesis of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, a close structural analog to endogenous tetrahydroisoquinolines, through a reaction with nitrous acid at ambient temperature . Additionally, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by a series of reactions starting from a relay compound .

Molecular Structure Analysis

The molecular structure of substituted isoquinoline derivatives has been thoroughly studied. For example, a series of substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized and their structures were analyzed using X-ray crystallography and theoretical methods, revealing two favored conformations . The absolute configuration of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one was established by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives has been explored in various chemical reactions. The nitroso derivative of 6,7-dimethoxytetrahydroisoquinoline was found to crystallize in a single rotational isomer and form an equilibrium mixture of E/Z isomeric forms in solution . The synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involved the preparation of target quinazolines through different synthetic routes . Furthermore, the oxidation of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one resulted in a configurationally unstable dextrorotatory syn-sulfoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives are influenced by their molecular structure and substituents. The mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline was evaluated using Salmonella tester strains, showing activity only in the presence of induced rat liver microsomes . The pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides was assessed, revealing anticonvulsant properties and weak inhibitory activity against carbonic anhydrase . The structure-activity relationships of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants were further explored, leading to the identification of a new active molecule with significant anticonvulsant activity .

Scientific Research Applications

Sigma-2 Receptor Probe

6,7-Dimethoxyisoquinolin-1(2H)-one derivatives have been studied for their binding affinity to sigma-2 receptors, a class of receptors involved in various cellular functions. A study found that certain analogs of 6,7-Dimethoxyisoquinolin-1(2H)-one, specifically radiolabeled with tritium, showed high affinity for sigma-2 receptors, making them useful for studying these receptors in vitro (Xu et al., 2005).

Anticonvulsant Effects

Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential as anticonvulsants. A study synthesizing a series of these derivatives found that certain compounds displayed significant anticonvulsant activity, particularly in animal models of epilepsy (Gitto et al., 2010).

Fibrinolytic Activity

Bis-6,7-dimethoxyisoquinoline derivatives have been tested for their action on the fibrinolytic system. These compounds were found effective in vivo, suggesting their potential in activating fibrinolysis by releasing plasminogen activators from the vessel wall (Markwardt et al., 1973).

Efficient Synthesis for Industrial Production

An improved synthesis process for Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was developed, yielding an overall high yield and confirming the structure through NMR. This process is suitable for industrial production, highlighting the compound's scalability and potential commercial applications (Chen Jian-xi, 2014).

Hypotensive Properties

6,7-Dimethoxyisoquinoline derivatives have shown hypotensive properties. A study on a specific compound, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, demonstrated its effectiveness in lowering blood pressure in animal models, suggesting its potential use in hypertension management (Wright & Halliday, 1974).

Colorectal Cancer Research

In the context of colorectal cancer, a study investigated the antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in an animal model. It demonstrated potential anti-cancer properties, particularly in reducing IL-6 concentration, a critical factor in cancer development (Mishra et al., 2018).

properties

IUPAC Name

6,7-dimethoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCNYUAUZAUCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391355
Record name 6,7-Dimethoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyisoquinolin-1(2H)-one

CAS RN

16101-63-6
Record name 6,7-Dimethoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Kelley, Y Zhang, A Parhi, M Kaul, DS Pilch… - Bioorganic & medicinal …, 2012 - Elsevier
The emergence of multidrug-resistant bacteria has created an urgent need for antibiotics with a novel mechanism of action. The bacterial cell division protein FtsZ is an attractive target …
Number of citations: 75 www.sciencedirect.com
E Awuah, A Capretta - The Journal of Organic Chemistry, 2010 - ACS Publications
Strategies for the production of substituted isoquinoline libraries were developed and explored. Routes involving microwave-assisted variants of the Bischler−Napieralski or Pictet−…
Number of citations: 121 pubs.acs.org
R Ettari, N Iraci, C Di Chio, S Previti, M Danzè… - Bioorganic & Medicinal …, 2022 - Elsevier
The inhibition of immunoproteasome is considered nowadays a promising strategy for the treatment of hematologic malignancies. In this paper we report the design, synthesis, and …
Number of citations: 3 www.sciencedirect.com
Y Kawamoto, R Seo, N Murai, H Hiyama… - Bioorganic & Medicinal …, 2018 - Elsevier
Lysophosphatidic acid (LPA) plays an important role in a variety of cellular functions. In particular, LPA5 receptor is highly expressed in spinal cord and dorsal root ganglion, which are …
Number of citations: 16 www.sciencedirect.com
KA Kumar, P Kannaboina, CK Jaladanki… - …, 2016 - Wiley Online Library
A general and mild strategy has been developed for the selective N‐arylation of tautomerizable heterocycles with a series of arylboronic acids, using CuOTf as the catalyst and 1,10‐…
R Schütz, S Schmidt, F Bracher - Tetrahedron, 2020 - Elsevier
We have worked out a very short approach to 1-oxoisoquinoline alkaloids starting from readily available 2-bromobenzamides utilizing a 2-ethoxyvinylboronate as a C 2 building block …
Number of citations: 7 www.sciencedirect.com
E Hu, RK Kunz, S Rumfelt, KL Andrews, C Li… - Bioorganic & medicinal …, 2012 - Elsevier
We report our successful effort to increase the PDE3 selectivity of PDE10A inhibitor pyridyl cinnoline 1 using a combination of computational modeling and structural–activity …
Number of citations: 18 www.sciencedirect.com
D Zhang, AM Decker, K Woodhouse, R Snyder… - European Journal of …, 2022 - Elsevier
Blockade of lysophosphatidic acid receptor 5 (LPA5) by a recently reported antagonist AS2717638 (2) attenuated inflammatory and neuropathic pains, although it showed moderate in …
Number of citations: 2 www.sciencedirect.com
E Awuah - 2011 - macsphere.mcmaster.ca
Parallel synthesis technologies that allow for rapid generation of compound collections that can be screened and quickly provide useful structure-activity relationships are needed to …
Number of citations: 2 macsphere.mcmaster.ca
Y Jin, Y Han, DB Khadka, C Zhao, KY Lee, WJ Cho - Scientific reports, 2016 - nature.com
Conformational change in helix 12 can alter ligand-induced PPARγ activity; based on this reason, isoquinolinoquinazolinones, structural homologs of berberine, were designed and …
Number of citations: 9 www.nature.com

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